2-(Aminomethyl)-5-bromobenzeneethanol, also known as 2-amino-5-bromobenzyl alcohol, is an organic compound with the molecular formula . It features a bromine atom and an amino group attached to a benzene ring, along with a hydroxymethyl group. This compound is classified under the category of amino alcohols, which are significant in organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the broader classification of halogenated aromatic compounds due to the presence of the bromine atom, and it is also categorized as an alcohol due to the hydroxymethyl group.
The synthesis of 2-(aminomethyl)-5-bromobenzeneethanol can be achieved through several methods:
The molecular structure of 2-(aminomethyl)-5-bromobenzeneethanol can be represented as follows:
InChI=1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2
GDCWZYRWKSOYGQ-UHFFFAOYSA-N
The compound consists of a benzene ring substituted with a bromine atom at position 5, an amino group at position 2, and a hydroxymethyl group.
2-(Aminomethyl)-5-bromobenzeneethanol can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for reactions involving 2-(aminomethyl)-5-bromobenzeneethanol typically involves:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to analyze this compound:
2-(Aminomethyl)-5-bromobenzeneethanol has several applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3